![molecular formula C14H14N2O4S2 B2486365 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide CAS No. 922081-63-8](/img/structure/B2486365.png)
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
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Description
Synthesis Analysis
The synthesis of complex sulfonamides involves multi-step reactions, starting from basic aromatic ketones and aldehydes, followed by reactions with hydroxylamine hydrochloride, formaldehyde, and other sulfonamides. These processes yield a variety of sulfonamide derivatives through condensation and annulation reactions, employing catalysts like NaOH and potassium hydroxide for the formation of intermediate compounds such as isoxazolines, which are further processed to achieve the desired sulfonamide structures (Dighe et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide compounds, including X-ray crystallography and NMR spectroscopy, reveals intricate details about their spatial arrangement and electronic properties. These analyses contribute to understanding the binding modes and interactions with biological targets, as observed in studies where sulfonamides act as inhibitors, showcasing unusual binding modes to proteins through water molecules or other functional groups (Malmström et al., 2012).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, including annulation and cyclocondensation, to form polycyclic structures. These reactions are facilitated by specific functional groups, such as the primary sulfonamide group, which not only enables the ring construction but also acts as a prosthetic group in enzyme inhibition. The reactivity and versatility of sulfonamides are evident in their ability to form diverse polycyclic compounds with significant biological activities (Sapegin et al., 2018).
Scientific Research Applications
Enzyme Inhibition and Disease Treatment
Sulfonamide derivatives, including compounds related to the specific chemical mentioned, have been extensively studied for their enzyme inhibiting properties. For instance, certain benzo[b]thiophene sulfonamide derivatives have been prepared to explore their utility as topically active inhibitors of ocular carbonic anhydrase, with potential application in treating glaucoma. These studies have identified compounds with significant ocular hypotensive activity, demonstrating their potential as therapeutic agents in ocular diseases (Graham et al., 1989).
Antimicrobial Activities
Sulfonamide-based compounds have been synthesized and evaluated for their antimicrobial activities. A notable example includes the synthesis of highly functionalized β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, which exhibited significant activities against various bacterial and fungal strains (Babu et al., 2012). This illustrates the compounds' potential in addressing antibiotic resistance and developing new antimicrobial agents.
Hybrid Drug Design
The hybridization of sulfonamides with different pharmaceutically active moieties leads to the creation of compounds with a wide variety of biological activities. Recent advances in sulfonamide hybrid drugs show promising results in designing more useful therapeutic agents, highlighting the versatility and significance of the sulfonamide group in medicinal chemistry (Ghomashi et al., 2022).
Cancer Research
Novel thiophene derivatives containing sulfonamide, among other moieties, have been investigated for their potential as anticancer agents. Studies have shown that these compounds exhibit cytotoxic activities against human breast cancer cell lines, suggesting their utility in cancer treatment (Ghorab et al., 2014).
Sulfonamide as a Functional Group in Drug Design
The sulfonamide group is a fundamental component in many marketed drugs, showcasing its importance in medicinal chemistry. Despite some historical concerns about hypersensitivity associated with sulfonamide drugs, recent evidence suggests that the sulfonamide group is a safe and essential part of drug design, debunking myths around the so-called "sulfa allergy" (Kalgutkar et al., 2010).
properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-16-6-7-20-12-5-4-10(9-11(12)14(16)17)15-22(18,19)13-3-2-8-21-13/h2-5,8-9,15H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYVVUJASRUIKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide |
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